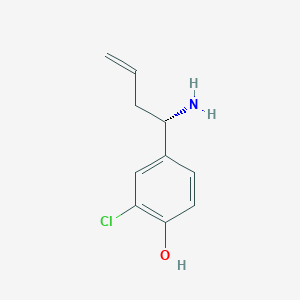
(S)-4-(1-Aminobut-3-en-1-yl)-2-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(1-Aminobut-3-en-1-yl)-2-chlorophenol is a chiral compound with a specific stereochemistry at the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminobut-3-en-1-yl)-2-chlorophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorophenol and 1-aminobut-3-en-1-yl derivatives.
Reaction Conditions: The key steps involve nucleophilic substitution reactions, where the amino group is introduced to the phenol ring. This is often achieved using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques, using chiral catalysts or resolving agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for high yield and purity, often employing automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(1-Aminobut-3-en-1-yl)-2-chlorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like DMF or DMSO.
Major Products
Oxidation: Quinones.
Reduction: Primary amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
(S)-4-(1-Aminobut-3-en-1-yl)-2-chlorophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (S)-4-(1-Aminobut-3-en-1-yl)-2-chlorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by forming covalent or non-covalent interactions, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
®-4-(1-Aminobut-3-en-1-yl)-2-chlorophenol: The enantiomer of the compound with different stereochemistry.
4-(1-Aminobut-3-en-1-yl)-2-fluorophenol: A similar compound with a fluorine atom instead of chlorine.
4-(1-Aminobut-3-en-1-yl)-2-bromophenol: A similar compound with a bromine atom instead of chlorine.
Uniqueness
(S)-4-(1-Aminobut-3-en-1-yl)-2-chlorophenol is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or other halogen-substituted analogs. The presence of the chlorine atom also imparts distinct electronic and steric properties, influencing its reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C10H12ClNO |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
4-[(1S)-1-aminobut-3-enyl]-2-chlorophenol |
InChI |
InChI=1S/C10H12ClNO/c1-2-3-9(12)7-4-5-10(13)8(11)6-7/h2,4-6,9,13H,1,3,12H2/t9-/m0/s1 |
InChI Key |
NXIGHDQLDUUBEA-VIFPVBQESA-N |
Isomeric SMILES |
C=CC[C@@H](C1=CC(=C(C=C1)O)Cl)N |
Canonical SMILES |
C=CCC(C1=CC(=C(C=C1)O)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















